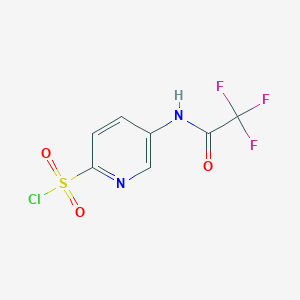

5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride

Description

5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C7H4ClF3N2O3S and a molecular weight of 288.63 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Properties

IUPAC Name |

5-[(2,2,2-trifluoroacetyl)amino]pyridine-2-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClF3N2O3S/c8-17(15,16)5-2-1-4(3-12-5)13-6(14)7(9,10)11/h1-3H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBEPUMYJPSFUNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1NC(=O)C(F)(F)F)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClF3N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215906-69-6 | |

| Record name | 5-(trifluoroacetamido)pyridine-2-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride typically involves the reaction of 5-(Trifluoromethyl)pyridine-2-thiol with chlorine gas in a hydrochloric acid solution . This method is commonly used in laboratory settings to produce the compound in small quantities. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Hydrolysis: The compound can hydrolyze in the presence of water, resulting in the formation of sulfonic acid derivatives.

Common reagents used in these reactions include chlorine gas, hydrochloric acid, and various nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Biochemical Studies

5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride is utilized in biochemical research for modifying proteins and peptides. This modification aids in elucidating biological pathways and mechanisms. For instance, it can be employed to create sulfonamide derivatives that interact with various biological targets, influencing enzymatic activities and cellular processes .

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important building block for synthesizing biologically active molecules. Its trifluoroacetamido group enhances the pharmacological properties of drugs by improving their solubility and stability. Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity, making them valuable in drug development .

Synthesis of Sulfonamide Derivatives

The ability of 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride to react with nucleophiles allows for the efficient synthesis of sulfonamide derivatives. These derivatives are crucial in developing antibiotics and other therapeutic agents. For example, sulfonamides have been extensively studied for their antimicrobial properties and are vital in treating bacterial infections .

Case Study 1: Antimicrobial Activity

A study demonstrated that various sulfonamide derivatives synthesized from 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride exhibited significant antimicrobial activity against a range of bacterial strains. The derivatives were tested using standard methods, revealing promising results that support further development as potential therapeutic agents .

Case Study 2: Protein Modification

In another research effort, 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride was used to modify specific amino acid residues in proteins. This modification allowed researchers to probe protein functions and interactions more deeply, providing insights into cellular signaling pathways and disease mechanisms .

Mechanism of Action

The mechanism of action of 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of sulfonamide derivatives. These reactions can modify the structure and function of target molecules, influencing various biochemical pathways and processes.

Comparison with Similar Compounds

Similar compounds to 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride include other sulfonyl chloride derivatives, such as:

5-(Trifluoromethyl)pyridine-2-sulfonyl chloride: This compound has a similar structure but with a trifluoromethyl group instead of a trifluoroacetamido group.

2-Pyridinesulfonyl chloride: A simpler sulfonyl chloride derivative without the trifluoroacetamido group.

The uniqueness of 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride lies in its trifluoroacetamido group, which imparts distinct chemical properties and reactivity compared to other sulfonyl chloride derivatives.

Biological Activity

5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 5-(trifluoroacetamido)pyridine-2-sulfonyl chloride is . The presence of the trifluoroacetamido group enhances its reactivity and biological activity, making it a valuable candidate for drug development.

The biological activity of 5-(trifluoroacetamido)pyridine-2-sulfonyl chloride is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor of various enzymes and receptors, modulating their activity and leading to significant biological effects.

- Enzyme Inhibition: The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation. This inhibition can lead to cell growth arrest and apoptosis in cancer cells.

- Targeting Pathways: It may also affect pathways involved in inflammation and immune responses, although specific pathways remain to be fully elucidated.

Anticancer Activity

Several studies have investigated the anticancer properties of 5-(trifluoroacetamido)pyridine-2-sulfonyl chloride:

- Cell Line Studies: In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values ranging from 45 nM to 99 nM .

- Mechanism of Action in Cancer: The compound's mechanism involves apoptosis induction through the inhibition of CDK2, leading to disruption in cell cycle progression.

Antimicrobial Activity

The compound has also shown potential antimicrobial properties:

- Gram-positive Bacteria: Preliminary tests indicate effective action against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to existing antibiotics .

Case Studies

-

Case Study on Cancer Cell Lines:

- Researchers treated MCF-7 cells with varying concentrations of 5-(trifluoroacetamido)pyridine-2-sulfonyl chloride. The results indicated a dose-dependent inhibition of cell proliferation, confirming its potential as an anticancer agent.

- Antimicrobial Efficacy:

The compound's biochemical properties contribute significantly to its biological activities:

| Property | Value |

|---|---|

| Molecular Weight | 220.6 g/mol |

| LogP | 3.8 |

| Solubility | Soluble in DMSO |

| Stability | Stable under normal conditions |

Q & A

Q. What are the optimal methods for synthesizing 5-(Trifluoroacetamido)pyridine-2-sulfonyl chloride, and how can purity be ensured?

Methodological Answer: The synthesis typically involves sulfonylation of a pyridine precursor followed by trifluoroacetylation. A key step includes reacting pyridine-2-sulfonyl chloride with trifluoroacetamide derivatives under anhydrous conditions. For purity (>95%), use column chromatography with silica gel (hexane/ethyl acetate gradient) and confirm via HPLC (C18 column, acetonitrile/water mobile phase). Monitor reaction progress by TLC (Rf ~0.3 in 7:3 hexane:EtOAc) and characterize intermediates via -NMR (e.g., δ 8.5–9.0 ppm for pyridyl protons) and FTIR (C=O stretch at ~1700 cm) .

Q. How should researchers safely handle and store this compound given its reactivity?

Methodological Answer: Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to prevent hydrolysis. Use anhydrous solvents (e.g., dry DCM or THF) during reactions. Safety measures include:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Fume hood: Required due to potential release of HCl gas during sulfonylation.

- Spill management: Neutralize with sodium bicarbonate and adsorb with vermiculite.

Refer to SDS guidelines for sulfonyl chlorides (e.g., p-toluenesulfonyl chloride protocols) for analogous handling .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- -NMR : To confirm trifluoroacetamido groups (δ –70 to –75 ppm).

- HRMS : Exact mass calculation (CHClFNOS, expected [M+H]: 282.96).

- XRD : For crystalline derivatives, resolve bond angles and confirm sulfonyl chloride geometry.

Cross-validate with elemental analysis (C, H, N within ±0.4% theoretical) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroacetamido group influence reactivity in nucleophilic substitutions?

Methodological Answer: The –CF group enhances electrophilicity at the sulfonyl chloride site, accelerating reactions with amines or alcohols. For kinetic studies:

Q. What strategies mitigate hydrolysis of the sulfonyl chloride group during coupling reactions?

Methodological Answer:

- Low-temperature reactions : Perform at –10°C in anhydrous DMF with molecular sieves (4Å).

- In situ activation : Use coupling agents like DCC or HOBt to stabilize intermediates.

- Solvent choice : Prefer aprotic solvents (e.g., THF) over DMSO, which may promote hydrolysis.

Validate stability via -NMR to track chloride release .

Q. How can researchers resolve contradictory data in biological activity studies of derivatives?

Methodological Answer:

- Dose-response curves : Test derivatives across 3–5 logarithmic concentrations (e.g., 1 nM–100 µM).

- Off-target assays : Use kinase panels or GPCR screens to identify non-specific binding.

- Metabolic stability : Compare hepatic microsomal half-lives (human vs. rodent) to explain species-specific discrepancies.

Reference anti-proliferative data from Enasidenib analogs (IDH2 inhibitors) for mechanistic parallels .

Q. What are the challenges in scaling up reactions involving this compound, and how are they addressed?

Methodological Answer:

- Exothermicity control : Use jacketed reactors with slow reagent addition (e.g., <0.5 mL/min for trifluoroacetylation).

- Byproduct management : Trap HCl gas with NaOH scrubbers.

- Purification at scale : Switch from column chromatography to recrystallization (e.g., ethyl acetate/hexane at –20°C).

Optimize via DoE (Design of Experiments) to balance yield (target >75%) and purity .

Data Contradiction Analysis

Q. How to interpret conflicting results in stability studies under varying pH conditions?

Methodological Answer:

- pH-rate profiling : Measure degradation half-life at pH 2–10 (37°C).

- LC-MS/MS : Identify degradation products (e.g., sulfonic acid from hydrolysis).

- Buffer effects : Compare phosphate vs. Tris buffers, as nucleophilic Tris may accelerate decomposition.

Contradictions often arise from trace metal ions (e.g., Fe) catalyzing oxidation; add EDTA to chelate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.